molecular formula C7H3Br2FO B1406543 3,4-Dibromo-2-fluorobenzaldehyde CAS No. 1804931-57-4

3,4-Dibromo-2-fluorobenzaldehyde

Cat. No. B1406543
CAS RN: 1804931-57-4
M. Wt: 281.9 g/mol
InChI Key: LSQGTDHDEPPIAW-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It has a molecular weight of 281.91 . The compound is solid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm³ . It has a boiling point of 296.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.7±3.0 kJ/mol . It has a flash point of 133.3±27.3 °C .

Scientific Research Applications

Synthesis and Chemical Properties

3,4-Dibromo-2-fluorobenzaldehyde serves as an intermediate in the synthesis of various chemical compounds. For instance, it plays a crucial role in the synthesis of fluorinated curcumin analogues, which have shown potential in anti-proliferative activities against cancer cells. These analogues were synthesized through Knoevenagel condensation, demonstrating enhanced therapeutic activity due to the incorporation of fluorobenzaldehydes, including this compound. This indicates its significance in medicinal chemistry for developing cancer therapies (Hatamipour et al., 2021).

Catalysis and Organic Reactions

The compound is also involved in facilitating various catalytic and organic reactions. Its role in the synthesis of heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, underscores its importance in organic synthesis. These reactions often utilize green solvents and aim for high efficiency and selectivity, highlighting the push towards environmentally friendly chemical processes. The versatility of this compound in these reactions showcases its potential in the development of new materials and pharmaceuticals (Kiyani, 2018).

Environmental Chemistry

In the realm of environmental chemistry, compounds like this compound are scrutinized for their behavior and fate in aquatic environments. While the direct mention of this specific compound is rare, the study of similar brominated and fluorinated compounds provides insight into their potential environmental impact, including their stability, degradation pathways, and interactions with other environmental contaminants. This area of research is crucial for assessing the ecological footprint of chemical manufacturing and usage, guiding the development of safer chemical practices and materials (Haman et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

Similar compounds like fluorobenzaldehydes are known to be used in the synthesis of a variety of schiff base compounds . These Schiff base compounds can have various targets depending on their structure and functional groups.

Mode of Action

The mode of action of 3,4-Dibromo-2-fluorobenzaldehyde involves interactions with its targets, which are likely to be influenced by its chemical structure. The compound contains bromine and fluorine substituents, which can participate in various chemical reactions. For instance, the bromine atoms can be involved in free radical reactions . The exact mode of action would depend on the specific target and the biochemical context.

Biochemical Pathways

It’s known that fluorobenzaldehydes can be used as synthetic intermediates, and the fluorine atom can be replaced via oxidation reaction . This suggests that the compound could potentially affect various biochemical pathways depending on the context of its use.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential use as a synthetic intermediate, it could contribute to the synthesis of various biologically active compounds .

properties

IUPAC Name

3,4-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQGTDHDEPPIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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